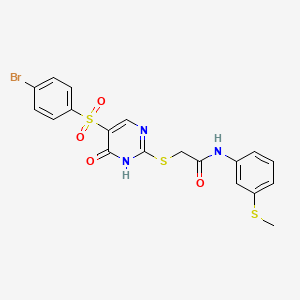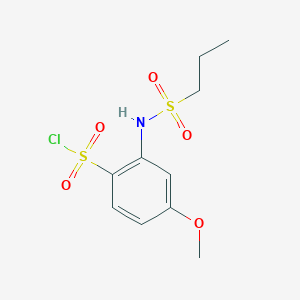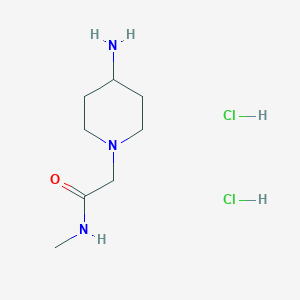![molecular formula C16H15N3O4 B2408508 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide CAS No. 303996-40-9](/img/structure/B2408508.png)
3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide is a chemical compound with the molecular formula C16H15N3O4 . It is also known by other synonyms such as Propanamide, 3-[[(4-nitrophenyl)methoxy]imino]-N-phenyl- .
Molecular Structure Analysis
The InChI code for 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide is 1S/C16H15N3O4/c20-16(18-14-4-2-1-3-5-14)10-11-17-23-12-13-6-8-15(9-7-13)19(21)22/h1-11,17H,12H2,(H,18,20) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide is 313.31 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Desulfurization and Formation of Amidine Derivatives
The desulfurization of compounds similar to 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide has been studied, leading to the formation of unstable intermediates and resulting in the production of amidine derivatives. For example, Argilagos et al. (1998) explored the desulfurization of 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine, forming 3-imino-2-nitroprop-2-enamidine and subsequent amidine derivatives (Argilagos, Kunz, Linden, & Heimgartner, 1998).
Protective Effects in PC12 Cells
Imines and their derivatives, including those similar to 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide, have been evaluated for their protective effects against hydrogen peroxide-induced cell death in PC12 cells. For instance, Hur et al. (2013) synthesized and tested various imine analogs of oxyresveratrol for their cytoprotective effects, highlighting the potential of these compounds in reducing neuronal oxidative damage (Hur, Kim, Lee, Lee, & Choi, 2013).
Interaction Studies in Copper(II) Complexes
Studies involving nitrobenzyl iminodiacetic acid derivatives, which are structurally related to 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide, have been conducted to understand their interactions in copper(II) complexes. Sánchez-Moreno et al. (2003) investigated N-(p-nitrobenzyl)iminodiacetic acid and its copper(II) complexes, focusing on molecular recognition processes in crystal formation (Sánchez-Moreno, Choquesillo-Lazarte, González-Pérez, Carballo, Martin-Ramos, Castiñeiras, & Niclós-Gutiérrez, 2003).
Synthesis of Bifunctional Macrocycles
The synthesis of bifunctional macrocycles using 4-nitrobenzyl-substituted compounds, akin to 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide, has been explored. McMurry et al. (1992) described a method for synthesizing tetraaza macrocycles, highlighting their potential in creating poly(amino carboxylate) chelating agents (McMurry, Brechbiel, Kumar, & Gansow, 1992).
Inhibition of Nucleoside Transport
Compounds structurally related to 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide have been examined for their role in inhibiting nucleoside transport. Tromp et al. (2004) studied analogues of 4-nitrobenzylthioinosine, replacing the ribose moiety with substituted benzyl groups, to understand their affinity for ENT1, a nucleoside transport protein (Tromp, van Ameijde, Pütz, Sundermann, Sundermann, von Frijtag Drabbe Künzel, & IJzerman, 2004).
Safety and Hazards
According to the safety data sheet, 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to not breathe dust/fume/gas/mist/vapours/spray, not eat, drink or smoke when using this product, and to wear protective gloves/protective clothing/eye protection/face protection . It should be stored in a dry place and in a closed container .
properties
IUPAC Name |
(3Z)-3-[(4-nitrophenyl)methoxyimino]-N-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-16(18-14-4-2-1-3-5-14)10-11-17-23-12-13-6-8-15(9-7-13)19(21)22/h1-9,11H,10,12H2,(H,18,20)/b17-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFVFKHFXSFJFX-BOPFTXTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC=NOCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C/C=N\OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408425.png)
![N,N-Dimethyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2408429.png)




![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2408437.png)

![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)
![1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2408441.png)


![2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2408447.png)
